molecular formula C22H28N4O5 B11392431 5-{[3-(morpholin-4-yl)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[3-(morpholin-4-yl)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11392431
M. Wt: 428.5 g/mol
InChI Key: HOXMOJDGZWNHBO-AATRIKPKSA-N
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Description

The compound 5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a morpholine ring, a trimethoxyphenyl group, and an oxazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Heck reaction, where a halogenated trimethoxybenzene derivative reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated propylamine derivative reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cell surface receptors, leading to changes in cellular signaling pathways.

    Affect Gene Expression: Influence the expression of specific genes involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-THIAZOLE-4-CARBONITRILE: Similar structure but with a thiazole ring instead of an oxazole ring.

    5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-IMIDAZOLE-4-CARBONITRILE: Similar structure but with an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer unique biological activities and chemical reactivity. The presence of the morpholine ring and the trimethoxyphenyl group enhances its potential as a bioactive compound with diverse applications in medicinal chemistry.

Properties

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

5-(3-morpholin-4-ylpropylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H28N4O5/c1-27-18-13-16(14-19(28-2)21(18)29-3)5-6-20-25-17(15-23)22(31-20)24-7-4-8-26-9-11-30-12-10-26/h5-6,13-14,24H,4,7-12H2,1-3H3/b6-5+

InChI Key

HOXMOJDGZWNHBO-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=C(O2)NCCCN3CCOCC3)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=C(O2)NCCCN3CCOCC3)C#N

Origin of Product

United States

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